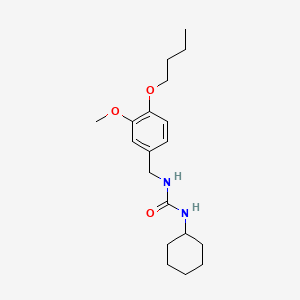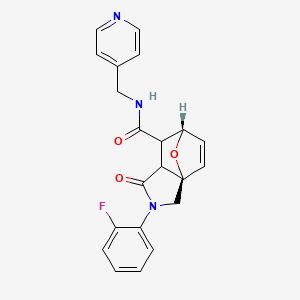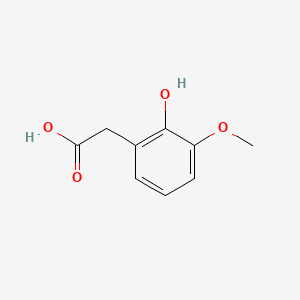![molecular formula C11H11N5S B13372249 3-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile](/img/structure/B13372249.png)
3-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile is a compound that belongs to the class of 1,2,4-triazoles. . The presence of the triazole ring and the mercapto group in its structure makes it a versatile compound with unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile typically involves the reaction of 3-amino-5-mercapto-1,2,4-triazole with a suitable nitrile compound under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or water and may require the presence of catalysts or acidic/basic conditions to facilitate the reaction . Industrial production methods may involve the optimization of these reaction conditions to achieve higher yields and purity of the final product.
Analyse Chemischer Reaktionen
3-[(3-Mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles/nucleophiles depending on the desired substitution . Major products formed from these reactions include disulfides, amines, and substituted triazoles.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function . These interactions can result in antimicrobial, anticancer, anti-inflammatory, and antiviral effects.
Vergleich Mit ähnlichen Verbindungen
3-[(3-Mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile can be compared with other similar compounds such as:
3-Amino-5-mercapto-1,2,4-triazole: Used as a corrosion inhibitor and in the synthesis of triazole derivatives.
2-(((3-Mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol: Known for its potential as a ligand in coordination chemistry.
4-(((3-Mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)-1,3-benzenediol: Studied for its biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of biological targets and exhibit diverse chemical reactivity.
Eigenschaften
Molekularformel |
C11H11N5S |
|---|---|
Molekulargewicht |
245.31 g/mol |
IUPAC-Name |
3-[(3-phenyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]propanenitrile |
InChI |
InChI=1S/C11H11N5S/c12-7-4-8-13-16-10(14-15-11(16)17)9-5-2-1-3-6-9/h1-3,5-6,13H,4,8H2,(H,15,17) |
InChI-Schlüssel |
ARFJRDZHJVIRJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2NCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1-hydroxy-1-methylethyl)-4-methylphenyl]acetamide](/img/structure/B13372171.png)
![4-Amino-2-[(3,4-dimethoxybenzyl)amino]-6-(4-fluorophenyl)-5-pyrimidinecarbonitrile](/img/structure/B13372174.png)


![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-6-methyl-4-pyrimidinol](/img/structure/B13372197.png)
![3-(1-Benzofuran-2-yl)-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372204.png)
![3-(1-Adamantyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372206.png)
![N-(sec-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B13372220.png)
![5-phenyl-3-(3-pyridinylmethylene)-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B13372226.png)

![3-[(1-Adamantylsulfanyl)methyl]-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372234.png)
![2-cyclohexyl-6,7-difluoro-2,3-dihydro-1H-pyrrolo[3,4-b]quinoxalin-1-one](/img/structure/B13372244.png)
![9-(4-bromophenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one](/img/structure/B13372257.png)
![2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B13372258.png)
